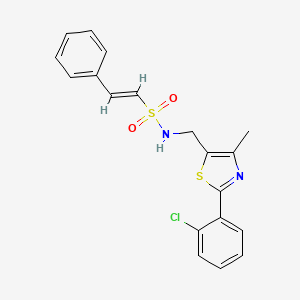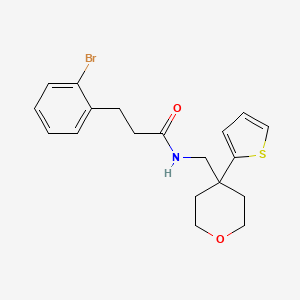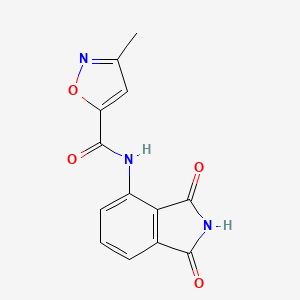
N-(1,3-dioxoisoindolin-4-yl)-3-methylisoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1,3-dioxoisoindolin-4-yl)-3-methylisoxazole-5-carboxamide” is a chemical compound. It’s an impurity of Apremilast, which is an oral phosphodiesterase 4 inhibitor used for treating psoriatic arthritis .
Synthesis Analysis
The synthesis of “N-(1,3-dioxoisoindolin-4-yl)-3-methylisoxazole-5-carboxamide” involves a green and eco-friendly process. The process involves reacting N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide with different aliphatic aromatic and heterocyclic amines under catalyst-free conditions using water as an eco-friendly solvent .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-(1,3-dioxoisoindolin-4-yl)-3-methylisoxazole-5-carboxamide” derivatives are developed by reacting N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide with different aliphatic aromatic and heterocyclic amines under catalyst-free conditions using water as an eco-friendly solvent .Scientific Research Applications
Anti-inflammatory Applications
This compound has been evaluated for its potential anti-inflammatory effects. The structure of the compound suggests that it may interfere with pro-inflammatory cytokines, such as tumor necrosis factor (TNF-α), which play a significant role in the inflammatory process . By inhibiting these cytokines, the compound could offer a new approach to treating inflammatory diseases.
Antimycobacterial Activity
The derivatives of this compound have shown promise in antimycobacterial activity. This is particularly relevant in the fight against tuberculosis, where new therapeutic agents are urgently needed due to the rise of drug-resistant strains .
Analgesic Properties
Research indicates that this compound could possess analgesic properties, making it a candidate for the development of new pain relief medications. Its mechanism of action may involve the modulation of pain pathways at the molecular level .
Anticonvulsant Potential
The compound’s structure is conducive to anticonvulsant activity. It could contribute to the development of new treatments for epilepsy and other seizure-related disorders by stabilizing neuronal firing rates .
Immunomodulatory Effects
N-(1,3-dioxoisoindolin-4-yl)-3-methylisoxazole-5-carboxamide may act as an immunomodulator. This application is crucial for conditions where the immune system is overactive, such as autoimmune diseases .
Angiogenesis Inhibition
The compound has been associated with anti-angiogenic properties, which could be beneficial in treating diseases characterized by abnormal blood vessel growth, such as certain types of cancer .
Prostate Cancer Treatment
There is potential for this compound to be used in the treatment of prostate cancer. Its ability to inhibit cell proliferation and induce apoptosis in cancer cells makes it a valuable lead in oncological research .
Multiple Myeloma Therapy
Lastly, the compound’s derivatives have shown activity against human multiple myeloma. This opens up possibilities for it to be used as part of a therapeutic regimen for this type of cancer .
Mechanism of Action
Target of Action
The primary target of N-(1,3-dioxoisoindolin-4-yl)-3-methylisoxazole-5-carboxamide is the enzyme NUDT5 . This enzyme plays a significant role in hormone signaling in breast cancer cells .
Mode of Action
The compound interacts with the NUDT5 enzyme at a molecular level, blocking hormone signaling in breast cancer cells . The compound NPD-12, a derivative of N-(1,3-dioxoisoindolin-4-yl)-3-methylisoxazole-5-carboxamide, showed the highest molecular binding energy of -8.3 kcal/mol, which interacted more effectively than the reference drug 5-FU with a binding energy of -4.6 kcal/mol .
Biochemical Pathways
The compound’s interaction with the NUDT5 enzyme affects the hormone signaling pathway in breast cancer cells . This disruption can lead to a decrease in the proliferation of these cells .
Pharmacokinetics
The compound’s effectiveness against mcf7 cells suggests that it has sufficient bioavailability to exert its antiproliferative effects .
Result of Action
The compound has shown effective cytotoxicity against MCF7 cells . Specifically, the synthesized compounds NPD-8 and NPD-12 demonstrated the most activity against the MCF7 cells compared to the standard medication drug 5-FU .
Action Environment
The compound was synthesized via a condensation reaction between N-(1,3-dioxo-1,3-dihydro isobenzofuran-4-yl)acetamide and various aliphatic and aromatic amines in water as an environmentally friendly solvent . This suggests that the compound’s synthesis, and potentially its action, can be influenced by environmental factors such as the presence of certain amines and the use of water as a solvent .
properties
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-3-methyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O4/c1-6-5-9(20-16-6)12(18)14-8-4-2-3-7-10(8)13(19)15-11(7)17/h2-5H,1H3,(H,14,18)(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXJFDLPSIBBSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxoisoindolin-4-yl)-3-methylisoxazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl}benzamide](/img/structure/B2868823.png)
![2-Oxatricyclo[5.4.0.0,1,5]undecan-8-amine](/img/structure/B2868825.png)
![3,5-dimethyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2868828.png)

![2-[2-(acetylamino)-2-deoxyhexopyranosyl]-4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2868831.png)
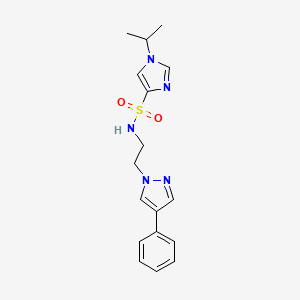

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide](/img/structure/B2868834.png)
![Tert-butyl (3AS,9BR)-1H,3H,3AH,4H,5H,9BH-pyrrolo[3,4-C]quinoline-2-carboxylate](/img/structure/B2868835.png)
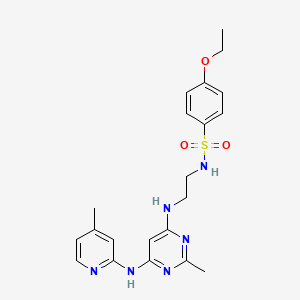
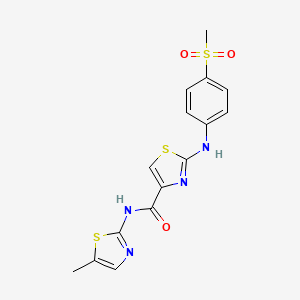
![4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B2868840.png)
